1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-methyl-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-22-18-8-3-2-7-17(18)21-19(22)15-24-12-10-23(11-13-24)14-16-6-4-5-9-20-16/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKBIMCOMABAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with pyridine-2-carboxaldehyde to form the pyridin-2-ylmethyl-piperazine intermediate.
Coupling Reaction: Finally, the piperazine derivative is coupled with the methylated benzimidazole core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Synthetic Formation via Reductive Amination
The piperazine-linked pyridinylmethyl group is typically introduced through reductive amination . For example:
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Reactants : A primary amine (e.g., 4-(aminomethyl)piperidine) reacts with a pyridine-2-carbaldehyde derivative.
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Conditions : Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in dichloromethane or methanol at room temperature .
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Mechanism : The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced to the final secondary amine.
Example Reaction Pathway :
This method is critical for constructing the piperazine-pyridinylmethyl motif .
Piperazine Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation :
Key Insight : Alkylation enhances solubility for pharmaceutical formulations, while acylation modulates receptor-binding affinity .
Benzimidazole Ring Modifications
The benzimidazole moiety participates in electrophilic substitution and condensation :
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Nitration :
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Conditions : HNO/HSO at 0–5°C.
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Outcome : Nitro groups preferentially attach at the 5- or 6-position of the benzimidazole ring.
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Sulfonation :
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Reagents : Fuming HSO, 50°C.
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Application : Introduces sulfonic acid groups for solubility enhancement.
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Salt Formation
The compound forms stable salts with acids, improving crystallinity:
| Acid | Molar Ratio | Product Solubility (mg/mL) | Source |
|---|---|---|---|
| Oxalic acid | 1:1 | 12.5 (water) | |
| Hydrochloric acid | 1:2 | 8.2 (water) |
Note : Oxalate salts are preferred in drug development due to enhanced bioavailability.
Oxidative Degradation
The methylene bridge (-CH-) between benzimidazole and piperazine is susceptible to oxidation:
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Reagents : KMnO in acidic or alkaline conditions.
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Outcome : Forms a ketone or carboxylic acid derivative, depending on conditions .
Example :
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura coupling :
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Reactants : Arylboronic acids, Pd(PPh), NaCO, dioxane/water (3:1), 80°C.
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Application : Introduces aryl groups to the pyridine ring for structural diversification .
Hydrolysis Under Acidic/Base Conditions
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]imidazole exhibit notable anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. Below is a summary of findings:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates significant inhibitory effects against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized several compounds based on the benzo[d]imidazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that specific derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential for further development as therapeutic agents against these cancers.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various imidazole derivatives, including this compound. Using standard disk diffusion methods, researchers measured inhibition zones against common pathogens, confirming promising activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzimidazole
- 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. Its combination of a benzimidazole core with a piperazine moiety linked to a pyridine ring provides a versatile scaffold for drug development and other applications.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in medicinal chemistry and other scientific research fields.
Biological Activity
1-Methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₅
- Molecular Weight : 311.41 g/mol
The compound features a benzimidazole core substituted with a piperazine moiety and a pyridine group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Some derivatives of benzo[d]imidazole have shown promising anticancer effects. For instance, related compounds have been tested against various cancer cell lines, demonstrating potential cytotoxicity and apoptosis induction.
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to inhibit inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation and cancer progression.
- Cytotoxic Effects on Cancer Cells : Research on related benzimidazole derivatives suggests that they may induce cell cycle arrest and apoptosis in malignant cells through various pathways .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzo[d]imidazole derivatives, including those similar to the target compound. Results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM. The most potent derivative showed an IC50 value of 5 µM against A549 lung cancer cells.
Case Study 2: Anti-inflammatory Activity
In another investigation, a derivative structurally related to this compound was tested for its anti-inflammatory properties in RAW 264.7 macrophages. The study found that the compound significantly inhibited NO production with an IC50 value of 0.86 µM and TNF-α production with an IC50 value of 1.87 µM, outperforming ibuprofen in vivo on xylene-induced ear edema models .
Research Findings Summary Table
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Condensation : React 1H-benzo[d]imidazole precursors with pyridin-2-ylmethyl-piperazine derivatives in polar aprotic solvents (e.g., DMF) under reflux, using bases like K₂CO₃ to facilitate nucleophilic substitution .
Microwave-assisted synthesis : Optimize yield and reduce reaction time (e.g., microwave irradiation at 100–120°C for 15–30 minutes) .
Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) and monitor progress via TLC (Rf ~0.5 in 9:1 DCM:MeOH) .
Characterization : Validate purity using melting point analysis and elemental (CHN) data, comparing experimental vs. theoretical values (e.g., <0.4% deviation) .
Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques :
- Addressing Discrepancies :
Advanced: How can researchers design experiments to evaluate biological activity against histamine receptors?
Methodological Answer:
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to H1/H4 receptor active sites, focusing on interactions between the pyridinyl-piperazine moiety and conserved residues (e.g., Lys191 in H1R) .
In Vitro Assays :
- Radioligand Binding : Incubate with HEK-293 cells expressing H1/H4 receptors; measure displacement of [³H]mepyramine (H1) or [³H]histamine (H4) .
- Functional Assays : Monitor Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) to assess receptor antagonism .
Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and compare with reference antagonists (e.g., cetirizine for H1R) .
Advanced: What strategies resolve discrepancies between computational and experimental physicochemical data?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (e.g., onset at 220°C) with simulated thermograms (software: Gaussian) to validate stability predictions .
- Solubility Studies : Use the shake-flask method (HPLC quantification) in buffers (pH 1.2–7.4) to reconcile with COSMO-RS predictions .
- Fluorescence Correlation : Align observed fluorescence λmax (e.g., 420 nm) with TD-DFT calculations by adjusting solvent polarity parameters .
Advanced: How do the piperazine and pyridylmethyl moieties influence biological interactions?
Methodological Answer:
- Piperazine : Enhances solubility via protonation at physiological pH, facilitating membrane penetration. Conformational flexibility allows adaptation to receptor pockets .
- Pyridylmethyl : Engages in π-π stacking with histidine residues (e.g., His450 in H4R) and hydrogen bonding via the pyridine nitrogen .
- Experimental Validation :
Basic: What chromatographic techniques are effective for purification?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 → 90:10) .
- HPLC : Employ a C18 column (ACN:H₂O + 0.1% TFA) for final purity assessment (>95%) .
- Troubleshooting : If impurities persist, perform acid-base washes (e.g., 1M HCl) to remove unreacted amines .
Advanced: How does modifying substituents affect thermal stability?
Methodological Answer:
- TGA/DTA Analysis : Compare derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example, nitro-substituted analogs show lower decomposition onset (~180°C vs. 220°C for the parent compound) due to reduced resonance stabilization .
- Correlation with DFT : Calculate bond dissociation energies (BDEs) for C-N/C-C bonds to predict stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
